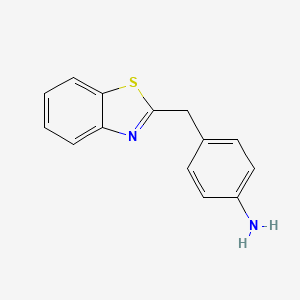

4-(1,3-Benzothiazol-2-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(1,3-Benzothiazol-2-ylmethyl)aniline" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals. The compound is structurally related to the benzothiazole aniline derivatives discussed in the provided papers, which have been synthesized and studied for their biological activities and physicochemical properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the benzothiazole core followed by subsequent functionalization. For example, the synthesis of benzothiazole aniline derivatives can be achieved by the reduction of nitro compounds in neutral conditions with sodium dithionite (Na2S2O4), yielding moderate yields . Similarly, the synthesis of other benzothiazole derivatives involves key intermediates, such as bromoethanone or thiobenzanilides, which are then further reacted with various reagents to introduce different substituents and achieve the desired compounds .

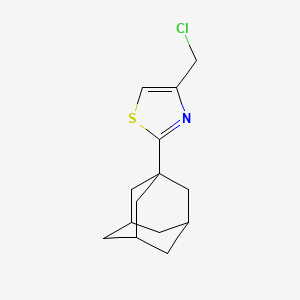

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole moiety and various substituents attached to it. The structure of these compounds is typically confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The nature of the substituents and their position on the benzothiazole ring can significantly influence the properties and reactivity of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, including electropolymerization, Schiff base formation, and reactions with aza crown ether receptor units for metal ion sensing . The reactivity of these compounds is influenced by the electronic properties of the substituents, which can affect the stability and reactivity of intermediates and the overall outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their conductivity, electroactivity, and biological activities, are determined by their molecular structure. For instance, copolymers of benzothiazole and aniline exhibit varying electroactivity and conductivity based on the initial ratio of the two monomers . The biological activities of these compounds, including antimicrobial, antioxidant, and larvicidal activities, are also influenced by the nature of the substituents and the molecular framework of the benzothiazole core . The introduction of fluorine atoms into the benzothiazole ring can lead to compounds with potent cytotoxicity against certain cancer cell lines .

Scientific Research Applications

Anti-Tubercular Compounds

- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . These compounds have shown promising results against M. tuberculosis .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Green Chemistry

- Summary of Application: Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are synthesized using green chemistry principles .

- Methods of Application: The synthesis of benzothiazole compounds related to green chemistry is achieved from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Results: The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Anti-Bacterial and Anti-Fungal Compounds

- Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for their anti-bacterial and anti-fungal activities .

- Methods of Application: The synthesis of benzothiazole derivatives is achieved through various synthetic pathways. These compounds are then tested on bacterial and fungal strains to evaluate their inhibitory activities .

- Results: Some benzothiazole derivatives have shown significant inhibitory activities against bacterial and fungal strains, indicating their potential as anti-microbial agents .

Anti-Oxidant Compounds

- Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for their anti-oxidant activities .

- Methods of Application: The synthesis of benzothiazole derivatives is achieved through various synthetic pathways. These compounds are then tested in vitro to evaluate their anti-oxidant activities .

- Results: Some benzothiazole derivatives have shown significant anti-oxidant activities, indicating their potential as therapeutic agents .

Safety And Hazards

The compound “4-(1,3-Benzothiazol-2-ylmethyl)aniline” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

4-(1,3-benzothiazol-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUPKXREMJGASF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395004 |

Source

|

| Record name | 4-(1,3-benzothiazol-2-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzothiazol-2-ylmethyl)aniline | |

CAS RN |

37859-28-2 |

Source

|

| Record name | 4-(1,3-benzothiazol-2-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)